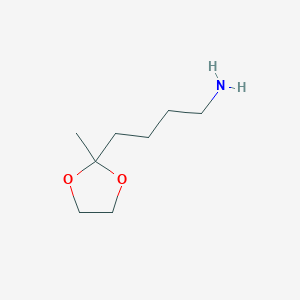
Methyl 2,2-dimethyl-1,3-benzodioxole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2,2-dimethyl-1,3-benzodioxole-4-carboxylate, also known as MDB, is a synthetic compound that has recently gained attention in the scientific community due to its potential applications in various fields. MDB is a derivative of benzodioxole, which is a heterocyclic organic compound that is commonly used in the synthesis of various drugs and natural products. In
Applications De Recherche Scientifique
Preparation and Structural Analysis
- Preparation and X-ray Crystal Structure of Azidoiodinanes : Azidoiodinanes derivatives from benziodoxoles, including Methyl 2,2-dimethyl-1,3-benzodioxole-4-carboxylate, have been synthesized as stable, crystalline compounds. X-ray analysis revealed typical single covalent bonds in organic derivatives of polyvalent iodine, suggesting their utility in direct azidation of organic substrates (Zhdankin et al., 1996).
Organic Synthesis and Catalysis
- Palladium-Catalyzed Carbonylative Transformation : A new procedure for the direct carbonylative transformation of benzyl amines into methyl 2-arylacetates was developed using dimethyl carbonate as the solvent with palladium as the catalyst. This method does not require any additional additives (Li, Wang, & Wu, 2018).
- Synthesis and Electrochemical Reduction : A method for the synthesis of new methyl 3-halo-1-benzothiophene-2-carboxylates was elaborated. The electrochemical behavior and reduction mechanisms were investigated, providing insights into potential applications in electrochemical synthesis (Rejňák et al., 2004).
Analytical and Structural Characterization
- Analytical and Structural Characterization of Synthetic Cannabinoids : Comprehensive analytical and structural characterization of a synthetic cannabinoid was conducted, demonstrating a broad range of chromatographic and spectroscopic techniques. This study showcases the potential of detailed chemical analysis in forensic and clinical settings (Dybowski et al., 2021).
Advanced Materials and Chemical Modifications
- Xylan Derivatives for Biopolymer Applications : Research on the chemical modification of xylan to produce biopolymer ethers and esters highlights the potential of these materials for drug delivery applications and as additives in various industries. The study discusses the impact of functional groups, substitution degrees, and patterns on the properties of xylan derivatives (Petzold-Welcke et al., 2014).
Propriétés
IUPAC Name |
methyl 2,2-dimethyl-1,3-benzodioxole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-11(2)14-8-6-4-5-7(9(8)15-11)10(12)13-3/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKEDFNSUGBCDMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2=CC=CC(=C2O1)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phenyl (5-(tert-butyl)-2-(trichloromethyl)benzo[d][1,3]dioxol-2-yl)carbamate](/img/structure/B2654156.png)




![2-(2-methoxyphenyl)-5-methyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2654161.png)
![Ethyl 4-((N-benzo[3,4-D]1,3-dioxolen-5-ylcarbamoyl)methyl)piperazinecarboxylate](/img/structure/B2654165.png)




![(5Z)-3-[4-(difluoromethoxy)phenyl]-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B2654172.png)
